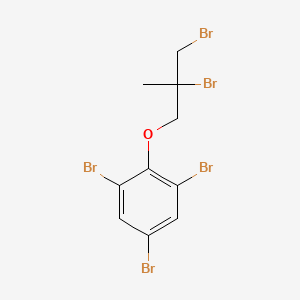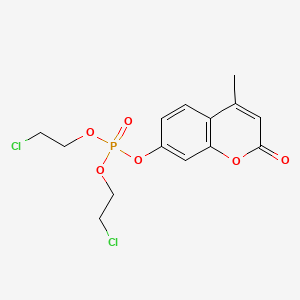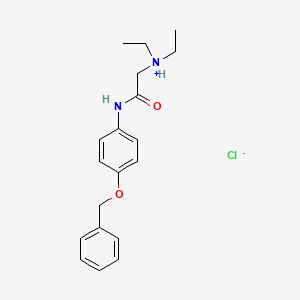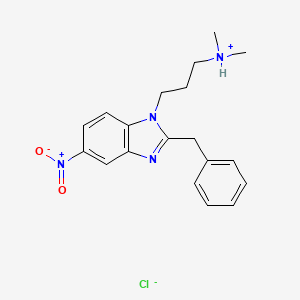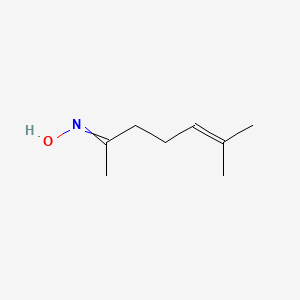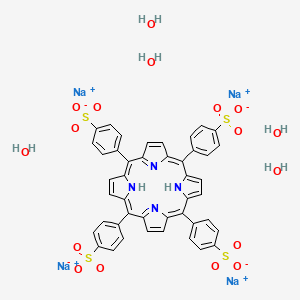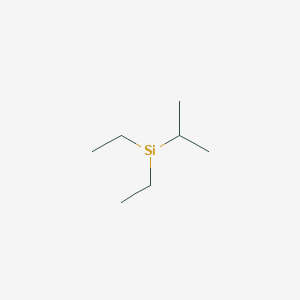
CID 22348783
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylisopropylsilane is an organosilicon compound with the molecular formula C7H18Si. It is a colorless liquid known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its relatively low boiling point of 128°C and a density of 0.743 g/mL at 25°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylisopropylsilane can be synthesized through the reaction of diethylchlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Et}_2\text{SiCl}_2 + \text{iPrMgCl} \rightarrow \text{Et}_2\text{iPrSiH} + \text{MgCl}_2 ]
Industrial Production Methods: In industrial settings, the production of diethylisopropylsilane involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Diethylisopropylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in substituted silanes with diverse functional groups.
Applications De Recherche Scientifique
Diethylisopropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of diethylisopropylsilane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl compounds, to facilitate reduction reactions. The pathways involved often include the formation of intermediate silanes and subsequent product formation through hydride transfer .
Comparaison Avec Des Composés Similaires
Dimethylisopropylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Diisopropylsilane: Features two isopropyl groups attached to silicon.
Uniqueness: Diethylisopropylsilane is unique due to its specific combination of ethyl and isopropyl groups, which imparts distinct reactivity and physical properties. This makes it particularly useful in selective hydrosilylation reactions and as a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H17Si |
|---|---|
Poids moléculaire |
129.29 g/mol |
InChI |
InChI=1S/C7H17Si/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
SOKXWQYYBBCCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
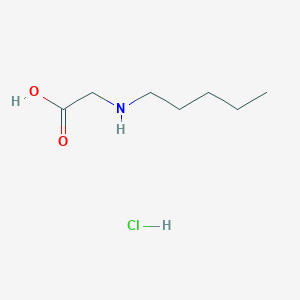
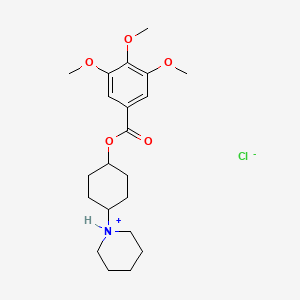
![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
